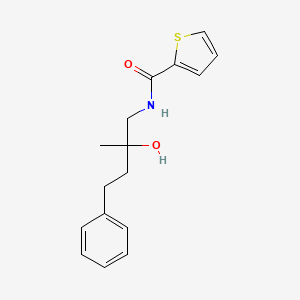

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-2-carboxamide derivatives are a class of organic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a carboxamide group . They have been the subject of much research due to their wide range of biological and medicinal activities .

Synthesis Analysis

Thiophene-2-carboxamide derivatives can be synthesized from various substrates through heterocyclization . For example, some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives .

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .

Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science. They play a prominent role in the advancement of organic semiconductors . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be studied using density functional theory (DFT). They exhibit a close HOMO–LUMO energy gap .

Mecanismo De Acción

Target of Action

Thiophene-based analogs, such as N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide, have been identified as potential biologically active compounds . They are known to target a variety of biological receptors, contributing to their diverse effects. For instance, some thiophene derivatives have been found to target QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that drives oxygen-dependent respiration .

Mode of Action

The interaction of this compound with its targets can lead to significant changes in cellular processes. For example, when targeting QcrB, it can inhibit the function of the cytochrome c oxidase complex, thereby affecting cellular respiration .

Biochemical Pathways

The action of this compound can affect various biochemical pathways. By inhibiting the cytochrome c oxidase complex, it can disrupt the electron transport chain, a crucial component of cellular respiration . This disruption can lead to downstream effects such as decreased ATP production and increased production of reactive oxygen species.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, by inhibiting the cytochrome c oxidase complex, it can potentially induce cellular stress and even cell death due to disrupted energy production .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-16(19,10-9-13-6-3-2-4-7-13)12-17-15(18)14-8-5-11-20-14/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTYASONJVJHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6488366.png)

![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)

![1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine](/img/structure/B6488376.png)

![N-(3-chlorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488378.png)

![N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488383.png)

![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6488393.png)

![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6488420.png)

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B6488427.png)

![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)

![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)